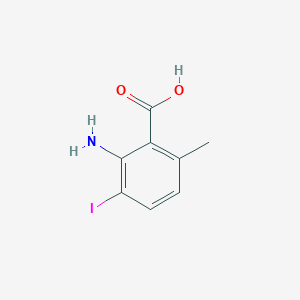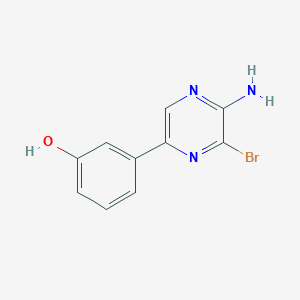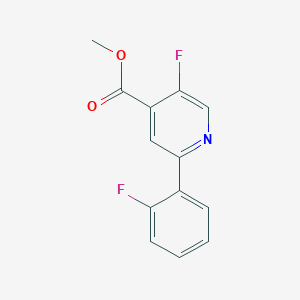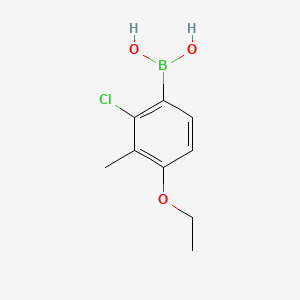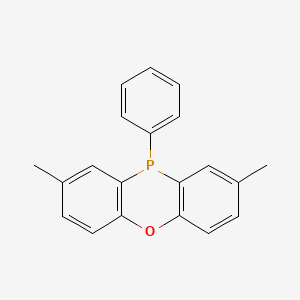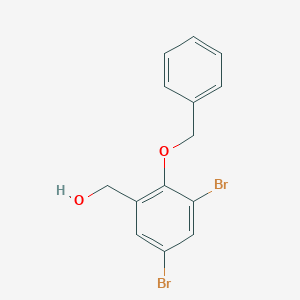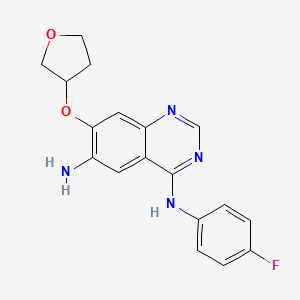![molecular formula C13H15NO2 B14769442 2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)
2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aza-bicyclo[310]hexan-3-yl)-4-methoxybenzaldehyde is a complex organic compound featuring a bicyclic structure with an azabicyclohexane core and a methoxybenzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aza-bicyclo[31One common method involves the [3 + 2] annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: 2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzoic acid.
Reduction: 2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the azabicyclohexane core and have been studied for their biological activities.
2-Azabicyclo[3.2.1]octane:
Uniqueness: 2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde is unique due to the combination of the azabicyclohexane core and the methoxybenzaldehyde moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-(3-azabicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-16-12-3-2-9(8-15)13(5-12)14-6-10-4-11(10)7-14/h2-3,5,8,10-11H,4,6-7H2,1H3 |
Clave InChI |
NWZUDYBOMKTUCV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C=O)N2CC3CC3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


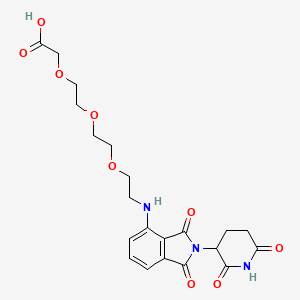


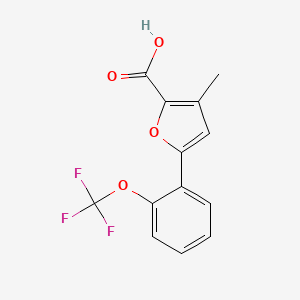
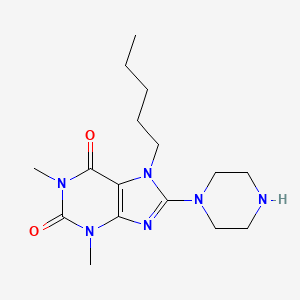
![5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)
